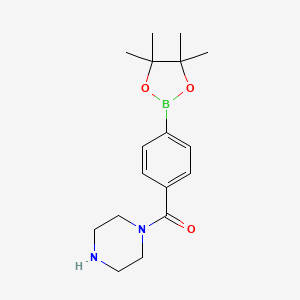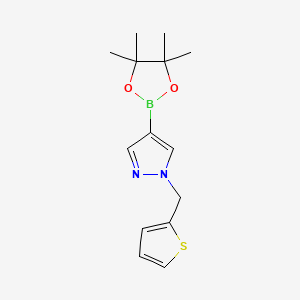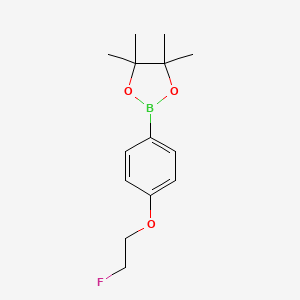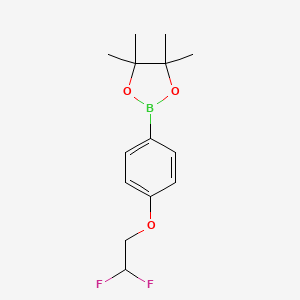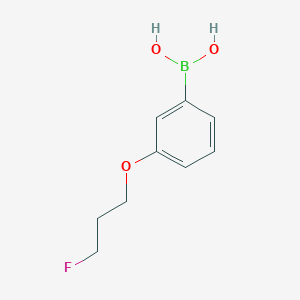
Bromuro de 3-fluoro-4-(trifluorometoxi)bencilo
Descripción general
Descripción
“4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene” is a chemical compound that is part of the benzene family. It contains a bromomethyl group, a fluorine atom, and a trifluoromethoxy group attached to the benzene ring .
Synthesis Analysis
The synthesis of this compound could involve the formation of lithiated (or Grignard, MgX) aryl TFVE intermediates by halogen−metal exchange using t-BuLi in diethyl ether at low temperatures of −78 °C .Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a bromomethyl group, a fluorine atom, and a trifluoromethoxy group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers.Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, 1-Bromo-3-(trifluoromethoxy)benzene undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, which is approximately 255.03 g/mol . Other properties such as boiling point, melting point, and solubility are not specified in the available resources.Aplicaciones Científicas De Investigación
Síntesis de Bioactivos
El grupo trifluorometoxi en este compuesto se está volviendo cada vez más importante tanto en la investigación agroquímica como en la química farmacéutica . Está encontrando una utilidad creciente como sustituyente en bioactivos .
Desarrollo de Compuestos Fluorados
Este compuesto juega un papel importante en el desarrollo de compuestos fluorados, que se sintetizan en la investigación farmacéutica de forma rutinaria . Aproximadamente el 10% de todos los fármacos comercializados contienen un átomo de flúor .
Creación de Pesticidas
Aproximadamente el 15% de los pesticidas enumerados en la 13.ª edición del Manual de Pesticidas contienen al menos un átomo de flúor . El grupo trifluorometoxi en este compuesto es particularmente útil en la creación de estos pesticidas .
Síntesis de (Nitro)[(Trifluorometoxi)benciloxi]Dihidroimidazo[2,1-b][1,3]Oxazinas
Este compuesto se utiliza para preparar (nitro)[(trifluorometoxi)benciloxi]dihidroimidazo[2,1-b][1,3]oxazinas con actividades antituberculosas .
Síntesis de Tetrahidronaftolenoles
También se utiliza para sintetizar tetrahidronaftolenoles con actividades antialérgicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction context.
Mode of Action
3-Fluoro-4-(trifluoromethoxy)benzyl bromide is a type of organoboron compound that can participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound can form carbon-carbon bonds with other organic groups through a palladium-catalyzed process .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-used method for forming carbon-carbon bonds, which is crucial in the synthesis of many organic compounds .
Result of Action
The primary result of the action of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide is the formation of new organic compounds through carbon-carbon bond formation . The specific molecular and cellular effects would depend on the nature of the compounds synthesized using this reagent.
Action Environment
The efficacy and stability of 3-Fluoro-4-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the compound undergoes the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst . Therefore, the presence and concentration of such a catalyst in the reaction environment can significantly impact the compound’s action.
Análisis Bioquímico
Biochemical Properties
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene on cells are diverse and can influence several cellular processes. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene exerts its effects through binding interactions with specific biomolecules. The bromomethyl group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors, further influencing gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene can cause severe toxicity, including liver and kidney damage .
Metabolic Pathways
4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
4-(bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWRYCSMYVKVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590636 | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-04-3 | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Bromomethyl)-2-fluoro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








